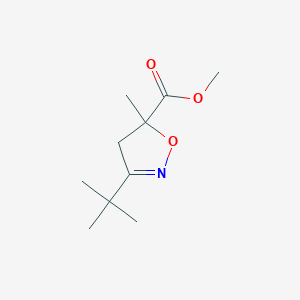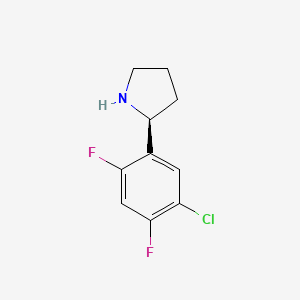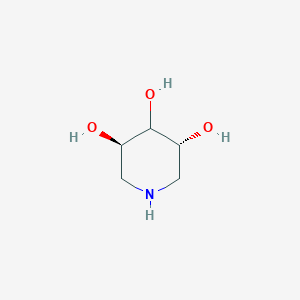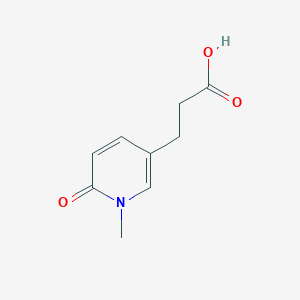
3-(1-Methyl-6-oxo-1,6-dihydropyridin-3-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Methyl-6-oxo-1,6-dihydropyridin-3-yl)propanoic acid is an organic compound with the molecular formula C9H11NO3. It is a derivative of pyridine, characterized by a methyl group at the first position, a keto group at the sixth position, and a propanoic acid moiety at the third position. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Methyl-6-oxo-1,6-dihydropyridin-3-yl)propanoic acid typically involves the condensation of 1-methyl-6-oxo-1,6-dihydropyridine with a suitable propanoic acid derivative. The reaction is usually carried out under acidic or basic conditions, depending on the specific reagents used. Commonly, the reaction is performed in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide to facilitate the condensation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Typically, the industrial synthesis involves the use of high-purity starting materials and optimized reaction conditions to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-(1-Methyl-6-oxo-1,6-dihydropyridin-3-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, yielding alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the propanoic acid moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of this compound, such as alcohols, ketones, and substituted propanoic acids.
Scientific Research Applications
3-(1-Methyl-6-oxo-1,6-dihydropyridin-3-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of inflammatory diseases and metabolic disorders.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(1-Methyl-6-oxo-1,6-dihydropyridin-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes involved in inflammatory processes, thereby exerting its anti-inflammatory effects. Additionally, it may modulate oxidative stress pathways, contributing to its antioxidant properties.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid: Similar in structure but with a carboxylic acid group instead of a propanoic acid moiety.
1-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid: Differing by the position of the keto group and the presence of a carboxylic acid group.
1-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyridin-2-one: A boronic acid derivative with a different functional group.
Uniqueness
3-(1-Methyl-6-oxo-1,6-dihydropyridin-3-yl)propanoic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a pyridine ring, keto group, and propanoic acid moiety makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C9H11NO3 |
|---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
3-(1-methyl-6-oxopyridin-3-yl)propanoic acid |
InChI |
InChI=1S/C9H11NO3/c1-10-6-7(2-4-8(10)11)3-5-9(12)13/h2,4,6H,3,5H2,1H3,(H,12,13) |
InChI Key |
HUMCCLYBYKLKQT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=CC1=O)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


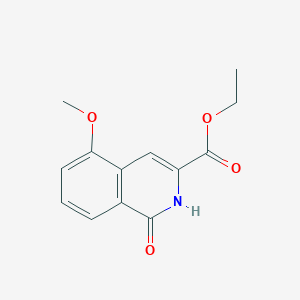
![4,5,6,7-Tetrahydro-[1,2,3]thiadiazolo[5,4-b]pyridine](/img/structure/B12978055.png)
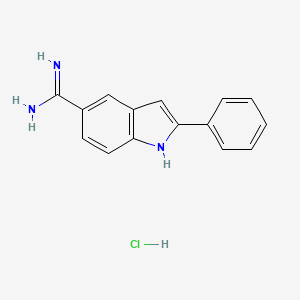
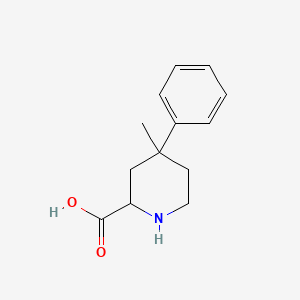

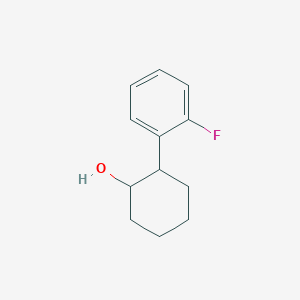
![3-(Pyridin-4-yl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B12978095.png)
![6-Oxaspiro[3.4]octan-8-one](/img/structure/B12978100.png)
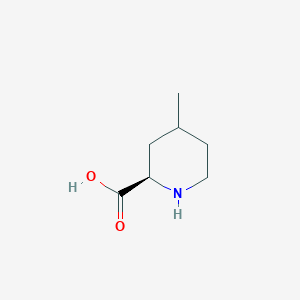

![3-(Pyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-1-amine](/img/structure/B12978112.png)
